Metabutoxycaine hydrochloride

描述

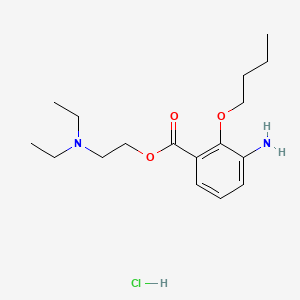

Metabutoxycaine hydrochloride (CAS: 550-01-6), also known as Primacaine hydrochloride, is a local anesthetic primarily used in dentistry. Its chemical structure comprises a benzoate ester linked to a diethylaminoethyl group, with a butoxy substituent at the 2-position and an amino group at the 3-position of the aromatic ring. The molecular formula is C₁₇H₂₈N₂O₃·HCl, and its molecular weight is 344.9 g/mol .

属性

IUPAC Name |

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3;/h8-10H,4-7,11-13,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLUCFXGWAZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203534 | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-01-6 | |

| Record name | Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metabutoxycaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METABUTOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78WD7GMH3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

甲丁卡因盐酸盐是通过 3-氨基-2-丁氧基苯甲酸与 2-二乙氨基乙醇的酯化反应合成的 。 该反应通常涉及使用脱水剂(例如亚硫酰氯或三氯化磷)来促进酯化过程。 该反应在回流条件下进行,产物通过重结晶进行纯化。

工业生产方法

在工业环境中,甲丁卡因盐酸盐的生产涉及大规模酯化反应,然后进行纯化步骤,例如蒸馏和结晶。 使用自动化反应器和连续流系统可以确保最终产品的高产率和纯度 .

化学反应分析

反应类型

甲丁卡因盐酸盐经历多种类型的化学反应,包括:

常用试剂和条件

水解: 酸性或碱性溶液,通常在升高的温度下。

氧化: 氧化剂,例如高锰酸钾或过氧化氢。

主要形成的产物

水解: 3-氨基-2-丁氧基苯甲酸和 2-二乙氨基乙醇。

氧化: 根据所用氧化剂的不同,会产生各种氧化产物。

取代: 甲丁卡因盐酸盐的硝化或卤化衍生物.

科学研究应用

甲丁卡因盐酸盐有几种科学研究应用:

作用机制

甲丁卡因盐酸盐通过阻断神经细胞中的电压门控钠通道发挥其作用 。 这种作用阻止了神经冲动的起始和传播,导致目标区域的感觉丧失。 该化合物与钠通道的细胞内部分结合,使其稳定在非活性状态,从而抑制钠离子的流入 .

相似化合物的比较

Comparison with Similar Local Anesthetics

Chemical and Structural Comparison

Local anesthetics are broadly classified into ester-type (e.g., procaine, chloroprocaine) and amide-type (e.g., lidocaine). Metabutoxycaine belongs to the ester group, sharing structural similarities with procaine but differentiated by its butoxy and amino substitutions, which enhance lipid solubility and tissue penetration .

Table 1: Key Properties of Metabutoxycaine and Analogous Compounds

Pharmacological and Clinical Comparison

- Potency : Metabutoxycaine’s potency is 1.5–2 times greater than procaine due to enhanced lipid solubility from the butoxy group, enabling faster nerve membrane penetration . However, it is less potent than lidocaine, an amide anesthetic with prolonged duration due to slower metabolism .

- Onset and Duration : Metabutoxycaine’s onset is comparable to procaine but shorter than lidocaine. The addition of adrenaline extends its duration by reducing systemic absorption .

- Toxicity : Metabutoxycaine’s systemic toxicity is mitigated by its formulation with adrenaline, which localizes its effect. In contrast, ester anesthetics like procaine are metabolized by plasma cholinesterase, whereas amides like lidocaine undergo hepatic metabolism, posing risks in patients with liver dysfunction .

Research Findings and Industrial Relevance

- Synthesis and Purity : Industrial-grade Metabutoxycaine HCl is available at 99% purity (CAS: 550-01-6), packaged in 25 kg cardboard drums under REACH and ISO standards .

生物活性

Metabutoxycaine hydrochloride, also known by its trade name Primacaine, is a synthetic local anesthetic primarily used in dental procedures. It belongs to the class of local anesthetics that function as sodium channel blockers, thereby inhibiting nerve conduction and providing localized pain relief. This compound has garnered attention due to its pharmacological properties and clinical applications.

- IUPAC Name : Not specified in the sources.

- Molecular Formula : C₁₇H₂₈N₂O₃

- Molar Mass : 308.422 g/mol

- CAS Number : Not specified in the sources.

- PubChem CID : 19247

Pharmacokinetics

Metabutoxycaine exhibits a prolonged duration of action, lasting at least 12 hours post-injection, which is advantageous for dental procedures that require extended anesthesia . Its administration is typically via a dental syringe, akin to other local anesthetics such as novocaine.

The primary mechanism of action for metabutoxycaine involves the blockade of sodium channels within neuronal membranes. By inhibiting these channels, the compound prevents the propagation of action potentials in sensory neurons, effectively blocking pain transmission.

Efficacy in Clinical Studies

Several clinical studies have assessed the efficacy of metabutoxycaine compared to other local anesthetics:

- Study Design : A randomized controlled trial evaluated the effectiveness of 1.5% metabutoxycaine with 1:60,000 epinephrine against standard lidocaine formulations in inferior alveolar nerve blocks.

- Results : The study indicated that metabutoxycaine provided comparable or superior anesthesia duration and quality compared to lidocaine, particularly in patients undergoing endodontic procedures .

Table 1: Comparison of Local Anesthetics in Clinical Trials

| Anesthetic | Concentration | Epinephrine Ratio | Duration of Action | Efficacy Rating |

|---|---|---|---|---|

| Metabutoxycaine | 1.5% | 1:60,000 | ≥12 hours | High |

| Lidocaine | 2% | 1:200,000 | ~2-4 hours | Moderate |

| Bupivacaine | 0.5% | None | ~6-8 hours | High |

Safety Profile

Metabutoxycaine has been reported to have a favorable safety profile when used appropriately. Adverse effects are generally mild and may include localized reactions such as swelling or redness at the injection site. Systemic toxicity is rare but can occur if large doses are administered or if injected intravascularly.

Case Studies

- Case Study on Dental Procedures :

- Comparative Analysis with Bupivacaine :

常见问题

Q. What analytical methods are recommended for identifying Metabutoxycaine Hydrochloride in experimental samples?

this compound (C₁₇H₂₈N₂O₂·HCl, MW 344.88) can be identified using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 207 nm, as validated for structurally similar benzoate derivatives . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential, following protocols established for vancomycin hydrochloride . Ensure calibration curves (1–10 μg/mL range) and recovery tests (RSD <1.5%) are performed to validate method accuracy .

Q. How can researchers verify the purity of synthesized this compound?

Purity assessment requires a combination of chromatographic and spectroscopic techniques:

- HPLC : Use a mobile phase of 0.03 M phosphate buffer and methanol (70:30) to resolve impurities .

- Mass Spectrometry : Compare observed molecular ions ([M+H]⁺ at m/z 345.88) with theoretical values .

- Elemental Analysis : Validate %C, %H, and %N against calculated values (C: 59.20%, H: 8.48%, N: 8.13%) .

Q. What are the key considerations for designing stability studies of this compound in solution?

Stability studies should employ factorial design to assess degradation under stress conditions (e.g., pH, temperature, light):

- Kinetic Analysis : Monitor degradation rates using first-order or Higuchi models .

- Forced Degradation : Expose samples to acidic/alkaline hydrolysis, oxidation (H₂O₂), and photolysis .

- Validation : Ensure method specificity by confirming baseline separation of degradation products via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

Contradictions in NMR or MS data may arise from solvate formation or stereochemical complexity. Address this by:

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomer formation?

Leverage retrosynthetic analysis and database-driven route prediction (e.g., Reaxys or Pistachio):

- Precursor Scoring : Prioritize routes with high atom economy and low stereochemical ambiguity .

- Catalytic Asymmetric Synthesis : Use chiral catalysts to control the 2-butyloxybenzoate moiety .

- Purification : Employ recrystallization in ethanol/water (4:1) to isolate the hydrochloride salt .

Q. How should researchers approach in vivo pharmacokinetic modeling of this compound?

Combine compartmental modeling with biomarker analysis:

- Dosing Regimens : Administer via intravenous bolus (1–5 mg/kg) to establish plasma concentration-time profiles .

- LC-MS/MS Quantification : Use deuterated internal standards for precise measurement of metabolites .

- Toxicokinetic Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t½) using non-linear regression .

Q. What methodologies are effective for resolving contradictions in toxicological data across studies?

Apply meta-analytical frameworks:

- Systematic Review : Aggregate data from OECD-compliant acute toxicity (LD₅₀), genotoxicity (Ames test), and repeat-dose studies .

- Dose-Response Modeling : Use Hill equations to reconcile discrepancies in NOAEL/LOAEL values .

- Mechanistic Studies : Investigate receptor binding (e.g., sodium channel inhibition) to explain species-specific effects .

Cross-Disciplinary Methodological Guidance

Q. How can researchers integrate computational chemistry to predict this compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to sodium channels using AutoDock Vina and PDB structures (e.g., 6AGF) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

- QSAR Models : Corrogate substituent effects on anesthetic potency using Hammett constants .

Q. What advanced techniques validate chiral purity in this compound formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。